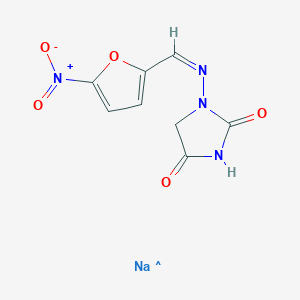
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid typically involves the reaction of 2,4,6-triisopropylphenylphosphine with benzoic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods while ensuring purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium and nickel are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation and breaking of chemical bonds. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric properties.
Bis(2,4,6-triisopropylphenyl) disulfide: Shares similar substituents but differs in its functional group.
Uniqueness
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Propiedades
Fórmula molecular |
C37H51O2P |
|---|---|
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
2-bis[2,4,6-tri(propan-2-yl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O2P/c1-21(2)27-17-30(23(5)6)35(31(18-27)24(7)8)40(34-16-14-13-15-29(34)37(38)39)36-32(25(9)10)19-28(22(3)4)20-33(36)26(11)12/h13-26H,1-12H3,(H,38,39) |
Clave InChI |
BWPPGWVPZZZAFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2=CC=CC=C2C(=O)O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)


![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)


![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)




